molecular formula C31H49N3O12 B562909 tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate CAS No. 1076199-61-5

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate

Cat. No.: B562909
CAS No.: 1076199-61-5
M. Wt: 655.742
InChI Key: XILRGXFMEQJWTK-UHFFFAOYSA-N
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Description

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is a complex organic compound that features a tert-butyl group, a Boc-protected amino group, and a methoxycarbonyl phenoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride, chloroform, and alcohols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of palladium-catalyzed reactions is common in the industrial synthesis of N-Boc-protected compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology

In biological research, the compound can be used to study enzyme interactions and protein modifications. Its Boc-protected amino group allows for controlled reactions in biological systems .

Medicine

In medicinal chemistry, tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is used in the development of pharmaceuticals. Its ability to undergo selective reactions makes it useful in drug design and synthesis .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing for targeted reactions. The compound’s structure enables it to interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is unique due to its complex structure, which includes multiple functional groups. This complexity allows for selective and controlled reactions, making it valuable in various fields of research and industry .

Biological Activity

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate (CAS No. 1076199-61-5) is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This compound features a tert-butyl group and a N-Boc (tert-butoxycarbonyl) protected amino group, which are commonly used in drug design and synthesis. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C31H49N3O12, with a molecular weight of 655.73 g/mol. Its predicted boiling point is approximately 808.3 °C, and it has a density of about 1.167 g/cm³. The compound is soluble in various organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethanol .

PropertyValue
Molecular FormulaC31H49N3O12
Molecular Weight655.73 g/mol
Boiling Point808.3 ± 65.0 °C (Predicted)
Density1.167 ± 0.06 g/cm³ (Predicted)
SolubilitySoluble in chloroform, DMSO, ethanol

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, derivatives of N-Boc protected amino acids have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of tert-butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The N-Boc group serves as a protective moiety that can be selectively removed under mild conditions to release the active amine functionality . This feature allows for targeted delivery and activation within biological systems.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that similar compounds inhibited indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion strategies. The inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan into immunosuppressive metabolites .
  • Synthesis and Efficacy : In another investigation focused on the synthesis of N-Boc protected amino acids, researchers found that the deprotection strategy using oxalyl chloride in methanol yielded high purity products suitable for further biological testing. These compounds showed promising results in preliminary assays against breast cancer cell lines .

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O12/c1-30(2,3)45-24(35)11-12-32-26(36)25(34-29(39)46-31(4,5)6)27(37)33-13-14-41-15-16-42-17-18-43-19-20-44-23-10-8-9-22(21-23)28(38)40-7/h8-10,21,25H,11-20H2,1-7H3,(H,32,36)(H,33,37)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILRGXFMEQJWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661841
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-61-5
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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